N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a chlorophenyl group, a thiolan-3-yloxy group, and a pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine-3-carboxamide Core: This can be achieved through the reaction of a suitable pyridine derivative with an amine under appropriate conditions.
Introduction of the Thiolan-3-yloxy Group: This step may involve the reaction of the pyridine-3-carboxamide intermediate with a thiolane derivative in the presence of a base or catalyst.
Attachment of the 2-chlorophenyl Group: The final step could involve the coupling of the intermediate with a chlorophenyl derivative using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-2-carboxamide: Similar structure with a different position of the carboxamide group.
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: Another positional isomer.
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)benzamide: Similar structure with a benzamide core instead of pyridine.
Uniqueness
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-1-2-6-14(13)19-15(20)12-4-3-8-18-16(12)21-11-7-9-22-10-11/h1-6,8,11H,7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFWLPGMOCEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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